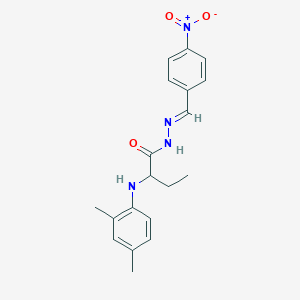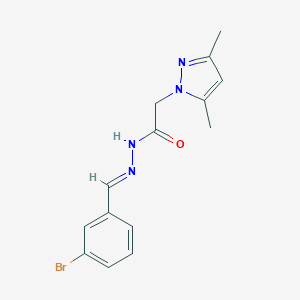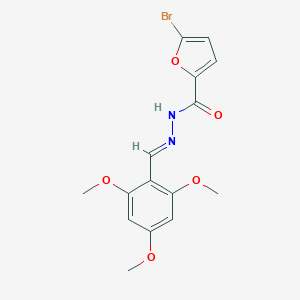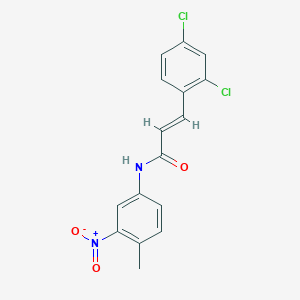![molecular formula C28H26F3N5O4S B449806 N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B449806.png)
N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, nitration, and cyclization steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Methods such as crystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolopyrimidine derivatives with various substituents. These compounds may share similar structural features and chemical properties.
Uniqueness
The uniqueness of N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C28H26F3N5O4S |
|---|---|
Molecular Weight |
585.6g/mol |
IUPAC Name |
N-[3-(5-methyl-2-propan-2-ylphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C28H26F3N5O4S/c1-15(2)20-7-6-16(3)9-23(20)40-19-11-17(10-18(12-19)36(38)39)33-27(37)21-14-32-35-25(28(29,30)31)13-22(34-26(21)35)24-5-4-8-41-24/h4-12,14-15,22,25,34H,13H2,1-3H3,(H,33,37) |
InChI Key |
ULWAOZOHXJLMQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CS5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B449723.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-nitrobenzohydrazide](/img/structure/B449726.png)

![2-ethyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B449728.png)
![ethyl {2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B449730.png)
![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)


![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449739.png)
![Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate](/img/structure/B449740.png)
![4-butoxy-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B449743.png)



